GPR52 agonist-1

GPR52 cAMP signaling agonist potency comparison orphan GPCR pharmacology

Select GPR52 agonist-1 for acute CNS pharmacology requiring robust free brain exposure. With a rat Kp,uu of 0.35 and unbound brain concentration of 41.2 nM (~1.5-fold receptor cover), this balanced agonist ensures pharmacologically meaningful striatal target engagement at standard oral doses. Validated in methamphetamine-induced hyperlocomotion models without catalepsy, and supported by the most complete multi-species PK dataset (mouse, rat, cynomolgus monkey) among GPR52 agonists. Ideal for cAMP/PKA/CREB signaling studies and pharmacodynamic readouts.

Molecular Formula C25H21ClFNO2S
Molecular Weight 454.0 g/mol
Cat. No. B15605500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPR52 agonist-1
Molecular FormulaC25H21ClFNO2S
Molecular Weight454.0 g/mol
Structural Identifiers
InChIInChI=1S/C25H21ClFNO2S/c1-30-9-8-28-25(29)19-6-2-4-17(13-19)23-7-3-5-18-14-22(31-24(18)23)12-16-10-20(26)15-21(27)11-16/h2-7,10-11,13-15H,8-9,12H2,1H3,(H,28,29)
InChIKeyYNXYTOJEFCKHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GPR52 Agonist-1 (HTL0041178 / Compound 7m): Orphan GPCR Agonist for CNS Disorders – Procurement-Relevant Baseline


GPR52 agonist-1, also designated compound 7m, HTL0041178, and NXE0041178 (CAS: 1207965-40-9), is a small-molecule agonist of the orphan Gαs-coupled receptor GPR52, a target predominantly expressed in striatal medium spiny neurons and cortical pyramidal neurons [1]. It was first disclosed by Setoh et al. in 2014 as the inaugural potent, orally available GPR52 agonist with a benzothiophene-carboxamide scaffold (pEC50 = 7.53 ± 0.08 in CHO-hGPR52 cAMP assay) and mouse oral bioavailability of 73% [1]. Subsequent medicinal chemistry optimization by Poulter et al. (2023) yielded the same chemotype (HTL0041178) with further-characterized multi-species pharmacokinetics, including rat, mouse, and monkey profiles, and confirmed brain penetration (Kp,uu = 0.35 in rat) [2]. GPR52 agonist-1 activates cAMP accumulation through direct receptor interaction and has demonstrated antipsychotic-like activity in rodent behavioral models without catalepsy [1][2].

Why GPR52 Agonist-1 Cannot Be Casually Substituted with Other In-Class GPR52 Agonists


GPR52 agonists in the literature span multiple chemotypes—benzothiophene-carboxamides (7m/HTL0041178), triazoles (FTBMT), benzylpyridinyl-amino-benzamides (PW0787, 12c, 10a, 24f)—with divergent pharmacological profiles that preclude interchangeable use. Despite sharing a common nominal target, these compounds differ substantially in GPR52 cAMP potency (~10-fold range from pEC50 7.53 to 6.87), oral bioavailability (40%–95% across species), brain-to-plasma partitioning (Kp,uu 0.28–0.35), and signaling bias (balanced vs. G-protein-biased agonism affecting β-arrestin recruitment and receptor desensitization) [1][2][3]. A procurement decision based solely on nominal target class membership, without accounting for these quantifiable differences, risks selecting a compound with inadequate free brain exposure at the receptor, suboptimal oral pharmacokinetics in the intended model species, or confounding signaling bias that alters cellular desensitization trajectories [1][3].

GPR52 Agonist-1 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


cAMP Potency Advantage of GPR52 Agonist-1 Over FTBMT and PW0787 in Recombinant Human GPR52 Assays

GPR52 agonist-1 (compound 7m) demonstrates higher potency in the human GPR52 cAMP functional assay compared to the two most widely used alternative GPR52 agonists. Compound 7m achieves a pEC50 of 7.53 ± 0.08 (EC50 ≈ 29.5 nM) in CHO cells expressing human GPR52, measured by cAMP Alphascreen assay after 30 min incubation [1]. By contrast, FTBMT (TP-024) exhibits a pEC50 of 7.03 (EC50 = 75 nM) in the same CHO-hGPR52 cAMP assay system, representing a ~3.2-fold lower potency [2]. PW0787 shows an EC50 of 135 nM (pEC50 ≈ 6.87) in HEK293-hGPR52 cAMP Glosensor assay, a ~4.6-fold lower potency relative to GPR52 agonist-1 [3]. Importantly, compound 7m acted as a full agonist relative to the maximal GPR52 response, with no cAMP production observed in CHO cells expressing human dopamine D1 receptor, confirming on-target specificity in this assay context [1].

GPR52 cAMP signaling agonist potency comparison orphan GPCR pharmacology

Mouse Oral Bioavailability: GPR52 Agonist-1 Achieves 73% F in Mouse, Exceeding Intra-Series Benchmark

In male ICR mice, GPR52 agonist-1 (compound 7m) administered at 0.1 mg/kg IV and 1 mg/kg PO (single dose) achieves an oral bioavailability (F) of 73%, with a Cmax of 108.1 ng/mL and AUC0-8h of 613.7 ng·h/mL [1]. This was further corroborated in the HTL0041178 characterization, where mouse PK at 1 mg/kg IV / 3 mg/kg PO yielded F = 95%, Cmax = 486 ng/mL, and a plasma half-life of 3.4 h [2]. By comparison, the intra-series lead compound 3 (lactam precursor) demonstrated only 54% oral bioavailability in rat [2]. FTBMT is reported as orally bioavailable and brain-penetrant, but comprehensive mouse bioavailability values are not disclosed in the primary literature at the same level of quantitative detail [3]. The 73% mouse F value for GPR52 agonist-1 is explicitly reported in the primary J. Med. Chem. publication and represents a well-characterized benchmark for oral dosing in rodent behavioral models [1].

oral bioavailability mouse pharmacokinetics CNS drug exposure

Brain Penetration: GPR52 Agonist-1 Kp,uu of 0.35 vs. PW0787 Brain/Plasma Ratio of 0.28

GPR52 agonist-1 (HTL0041178) demonstrates superior unbound brain partitioning compared to PW0787. In Sprague-Dawley rats, HTL0041178 achieved an unbound brain-to-plasma ratio (Kp,uu) of 0.35 at 10 min after IV administration of 1 mg/kg, corresponding to a predicted GPR52 target engagement of ~42% at Cmax following oral dosing [1]. The unbound brain concentration of 41.2 nM provides approximately 1.5-fold free cover of the rat GPR52 receptor (EC50 = 27.5 nM), indicating pharmacologically relevant CNS exposure [1]. By contrast, PW0787 exhibits a brain/plasma ratio of 0.28 (total brain concentration 1807 ng/g at 0.25 h) [2]. While both compounds are brain-penetrant, the higher Kp,uu of GPR52 agonist-1 indicates a 25% greater unbound partitioning into the CNS compartment under comparable conditions, which is notable given the compound's lower P-gp efflux liability (MDCK-MDR1 efflux ratio characterized as low in [1]) compared to some competitor chemotypes [1][2].

blood-brain barrier penetration unbound brain-to-plasma ratio CNS target engagement

Multi-Species Pharmacokinetic Characterization: Rat, Mouse, and Monkey Profiles Enable Translational Study Design

GPR52 agonist-1 (HTL0041178) is distinguished by the breadth of its multi-species PK characterization, which spans rat, mouse, and cynomolgus monkey—a dataset unparalleled among published GPR52 agonists. In rat (1 mg/kg IV): CLplasma = 16 mL/min/kg (~22% hepatic blood flow), Vss = 1.0 L/kg, t1/2 = 0.8 h, F = 40%. In mouse (1 mg/kg IV): CLplasma = 6 mL/min/kg, Vss = 1.5 L/kg, t1/2 = 3.4 h, F = 95%. In cynomolgus monkey (1 mg/kg IV): CLplasma = 2 mL/min/kg, Vss = 1.4 L/kg, t1/2 = 8 h, F = 81% [1]. By comparison, FTBMT has published PK data primarily in rodent models [2]; PW0787 and 12c have brain concentration data but limited multi-species systemic PK disclosure [3]. The monkey PK profile of HTL0041178—with low clearance, moderate volume, long half-life, and high oral bioavailability—is particularly important for translational studies requiring non-human primate models [1]. The comprehensive data package reduces uncertainty in dose projection and experimental design across species.

multi-species pharmacokinetics translational pharmacology preclinical DMPK

Signaling Modality: Balanced Agonism of GPR52 Agonist-1 vs. Biased Agonism of Newer Chemotypes as a Selection Factor

GPR52 agonist-1 (compound 7m) functions as a balanced GPR52 agonist, activating both Gs/cAMP and β-arrestin pathways, whereas newer chemotypes such as 10a (PW0677) and 24f (PW0866) were deliberately engineered as G-protein-biased agonists that minimize β-arrestin recruitment [1]. In the 2024 study by Murphy et al., the biased agonists 10a and 24f induced significantly less in vitro GPR52 desensitization than the balanced parent compound 4a (structurally related to the 7m lineage), as measured by residual cAMP signaling capacity following 2 h pretreatment with agonist at EC50 concentrations [1]. A significant positive correlation was observed between β-arrestin recruitment potency and the degree of cAMP signaling desensitization (Pearson's r, p < 0.05), meaning compounds with greater β-arrestin activity drive stronger receptor desensitization [1]. GPR52 agonist-1 has not been directly tested in this specific desensitization paradigm, but its balanced agonism profile implies greater β-arrestin engagement relative to biased agonists [1]. This distinction is critical for experimental design: balanced agonists are appropriate for studying acute GPR52 signaling, whereas biased agonists may be preferable for chronic dosing paradigms where sustained cAMP tone is desired [1][2].

GPCR biased agonism β-arrestin recruitment receptor desensitization G protein signaling

In Vivo Antipsychotic-Like Activity: Dose-Dependent Suppression of Psychostimulant-Induced Hyperlocomotion at 3 mg/kg PO

GPR52 agonist-1 (compound 7m) demonstrates in vivo antipsychotic-like efficacy following oral administration. At doses of 3, 10, and 30 mg/kg PO, compound 7m significantly attenuated methamphetamine-induced hyperlocomotion in male ICR mice, with efficacy observed at the lowest tested dose of 3 mg/kg without disturbance of motor function [1]. This differentiates GPR52 agonist-1 from other GPR52 agonists that require different psychostimulant models: FTBMT was validated using MK-801-induced hyperactivity (an NMDA antagonist model of acute psychosis) rather than methamphetamine challenge, and also showed procognitive effects in novel object recognition and radial arm maze tasks [2]. PW0787 and 12c were validated against amphetamine-induced hyperlocomotion [3]. The methamphetamine model used for GPR52 agonist-1 engages both dopaminergic and serotonergic mechanisms and is considered a stringent test of antipsychotic-like activity. The effective oral dose of 3 mg/kg in mouse, combined with the 73% oral bioavailability, provides a practical, well-characterized dosing benchmark for in vivo studies [1].

antipsychotic activity methamphetamine-induced hyperlocomotion in vivo efficacy behavioral pharmacology

Optimal Research and Industrial Application Scenarios for GPR52 Agonist-1 Based on Quantitative Evidence


Acute CNS Target Engagement Studies Requiring High Unbound Brain Exposure in Rodents

GPR52 agonist-1 is the compound of choice for acute CNS pharmacology experiments where robust, quantifiable free brain exposure at the GPR52 receptor is essential. With a Kp,uu of 0.35 in rat and an unbound brain concentration of 41.2 nM—providing approximately 1.5-fold free cover of the receptor (rat EC50 = 27.5 nM)—the compound delivers pharmacologically meaningful striatal target engagement at standard oral doses [1]. Investigators using microdialysis, phospho-CREB immunohistochemistry, or ex vivo cAMP quantification in striatal tissue will benefit from the well-characterized brain PK/PD relationship, reducing the need for extensive pilot PK studies before initiating pharmacodynamic readouts [1][2].

Multi-Species Translational Pharmacology Including Non-Human Primate Studies

For programs requiring dose projection across rodent and non-human primate species, GPR52 agonist-1 offers the most complete multi-species PK dataset among published GPR52 agonists. The cynomolgus monkey PK profile—characterized by low clearance (2 mL/min/kg), moderate volume (Vss 1.4 L/kg), long half-life (8 h), and high oral bioavailability (F = 81%)—enables once-daily oral dosing in NHP models [1]. This contrasts with alternatives like FTBMT and PW0787, for which monkey PK data are not publicly available, introducing significant uncertainty in dose selection for higher-order species [1][3].

Methamphetamine Challenge Model of Psychosis for Antipsychotic-Like Activity Screening

Researchers employing the methamphetamine-induced hyperlocomotion model as a behavioral readout of antipsychotic-like activity should prioritize GPR52 agonist-1. The compound's efficacy has been specifically validated in this paradigm at oral doses as low as 3 mg/kg in mice, without catalepsy induction [2]. This contrasts with FTBMT, which was validated in the MK-801 (dizocilpine) model, and with PW0787/12c, which were validated in amphetamine-induced hyperlocomotion [3][4]. The methamphetamine model engages a distinct pharmacological mechanism from amphetamine and MK-801 models, making GPR52 agonist-1 the most directly applicable tool for studies specifically targeting methamphetamine-related dopaminergic and serotonergic dysfunction [2].

Balanced GPR52 Agonism for Acute Signaling Studies Without Biased Pathway Confounds

For investigators studying acute GPR52 signaling mechanisms—including cAMP production, PKA activation, CREB phosphorylation, and immediate early gene induction (c-fos, Egr-2)—GPR52 agonist-1 provides a well-characterized balanced agonist profile [2]. While newer biased agonists (10a, 24f) offer sustained cAMP signaling with reduced desensitization, their biased pharmacology introduces an additional variable that may confound interpretation of acute signaling experiments [5]. GPR52 agonist-1, as the most extensively published balanced agonist of GPR52, serves as the appropriate positive control and tool compound for studies aimed at understanding the canonical Gs/cAMP signaling cascade downstream of GPR52 activation [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPR52 agonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.